3-(Trifluoromethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)pyrazine-2-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with a carboxamide functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)pyrazine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)-2-pyrazine carboxylic acid ester with an appropriate amine, such as 3’,4’-biphenylamine . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. The key steps in the synthesis include:
Esterification: Conversion of 3-(trifluoromethyl)pyrazine-2-carboxylic acid to its ester form.
Amidation: Reaction of the ester with an amine to form the carboxamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial production often includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(Trifluoromethyl)pyrazine-2-carboxamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The primary mechanism of action of 3-(trifluoromethyl)pyrazine-2-carboxamide involves the inhibition of succinate dehydrogenase, an enzyme critical for the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production process in target organisms, leading to their death. This mechanism is particularly effective against fungal pathogens .
Comparison with Similar Compounds
Similar Compounds
Penthiopyrad: Another succinate dehydrogenase inhibitor with a similar mode of action.
Carboxin: A fungicide with a related chemical structure and biological activity.
Boscalid: Known for its broad-spectrum fungicidal properties.
Uniqueness
3-(Trifluoromethyl)pyrazine-2-carboxamide stands out due to its unique trifluoromethyl group, which enhances its biological activity and stability. This compound’s specific structure-activity relationship makes it highly effective against a wide range of plant diseases, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H4F3N3O |
---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)4-3(5(10)13)11-1-2-12-4/h1-2H,(H2,10,13) |
InChI Key |
RXXIGQWGGPPZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.